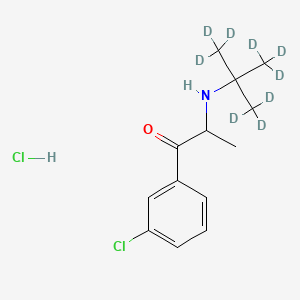
Bupropion-d9 Hydrochlorid
Übersicht
Beschreibung
Bupropion-d9 (Hydrochlorid) ist ein analytisches Referenzmaterial, das hauptsächlich als interner Standard für die Quantifizierung von Bupropion mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet wird. Bupropion selbst ist ein Norepinephrin- und Dopamin-Wiederaufnahmehemmer, der häufig als Antidepressivum und zur Raucherentwöhnung eingesetzt wird .
Herstellungsmethoden
Die Synthese von Bupropion-d9 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in das Bupropionmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Die industrielle Herstellung von Bupropionhydrochlorid kann umweltfreundlichere und sicherere Verfahren unter Verwendung von Durchflusschemie umfassen, wodurch die Verwendung von gefährlichen Reagenzien und Lösungsmitteln vermieden wird . Das Endprodukt wird oft durch konventionelle Methoden wie Filtration, Dekantieren oder Zentrifugation isoliert .
Wissenschaftliche Forschungsanwendungen
Bupropion-d9 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmazeutische und Nanotechnologie-Anwendungen: Es wird bei der Entwicklung von UV-gesteuerten Wirkstofffreigabesystemen verwendet, die mesoporöse Titannanoartikel mit pharmazeutischen Wirkstoffen beinhalten.
Dermatologische Forschung: Es ist integraler Bestandteil der Bewertung der antioxidativen Aktivität und der Behandlung von Erkrankungen wie Ekzemen mit Berberinhydrochlorid-beladenen Liposomen.
Krebstherapie: Es wird bei der Synthese von kleinmolekularen EGFR-Inhibitoren für die Krebstherapie eingesetzt.
Biomedizinische Polymerforschung: Die Verbindung unterstützt Studien zu den Auswirkungen verschiedener Faktoren auf die Eigenschaften von Poly(Milchsäure-co-Glykolsäure)-Nanopartikeln.
Wirkmechanismus
Bupropion-d9 (Hydrochlorid) entfaltet seine Wirkung, indem es die Wiederaufnahme von Norepinephrin und Dopamin hemmt, wodurch deren Wirkung in der neuronalen Synapse verlängert wird . Es bindet an den Norepinephrin-Transporter und den Dopamin-Transporter, was die Wiederaufnahme dieser Neurotransmitter verhindert und ihre Wirkung verstärkt . Dieser Mechanismus ist im Vergleich zu anderen Antidepressiva einzigartig, da er den Serotoninspiegel nicht signifikant beeinflusst .
Wirkmechanismus
Target of Action
Bupropion-d9 hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their availability and activity in the neuronal synapse .
Mode of Action
Bupropion-d9 hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thus prolonging their duration of action within the neuronal synapse . This results in the downstream effects of these neurotransmitters being enhanced .
Biochemical Pathways
Bupropion is metabolized primarily by the cytochrome P450 enzyme CYP2B6 to its primary active metabolite, hydroxybupropion . This process involves hydroxylation, a biochemical pathway that adds a hydroxyl group to the bupropion molecule . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . After oral administration, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively metabolized in the liver, primarily via CYP2B6 to hydroxybupropion . Less than 1% of a 200 mg oral dose of bupropion hydrochloride appears in the urine as unchanged drug, indicating extensive metabolism of the parent compound .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by bupropion-d9 hydrochloride leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .
Action Environment
The action, efficacy, and stability of Bupropion-d9 hydrochloride can be influenced by various environmental factors. For instance, the synthesis of bupropion hydrochloride has been reported to be more sustainable and safer when employing flow chemistry . This process avoids the use of obnoxious and corrosive liquid bromine and replaces environmentally questionable solvents with greener co-solvent systems .
Biochemische Analyse
Biochemical Properties
Bupropion-d9 hydrochloride interacts with various enzymes and proteins. It blocks dopamine (DA) uptake or Methamphetamine-induced DA release with IC50s of 1.76 μM and 14.2 μM, respectively . The nature of these interactions involves the inhibition of dopamine uptake, which contributes to its antidepressant effects .
Cellular Effects
Bupropion-d9 hydrochloride influences cell function by blocking the reuptake of dopamine, thereby increasing the availability of dopamine in the synaptic cleft . This can impact cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
At the molecular level, Bupropion-d9 hydrochloride exerts its effects by binding to and inhibiting the dopamine transporter, thereby blocking the reuptake of dopamine . This leads to an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission .
Metabolic Pathways
Bupropion-d9 hydrochloride is involved in metabolic pathways related to the metabolism of dopamine. It interacts with the dopamine transporter, a key enzyme in the reuptake of dopamine .
Subcellular Localization
Given its mechanism of action, it is likely to be found in areas of the cell where the dopamine transporter is present, such as the presynaptic neuron .
Vorbereitungsmethoden
The synthesis of bupropion-d9 (hydrochloride) involves the incorporation of deuterium atoms into the bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The industrial production of bupropion hydrochloride can involve greener and safer methods utilizing flow chemistry, which avoids the use of hazardous reagents and solvents . The final product is often isolated through conventional methods such as filtration, decantation, or centrifugation .
Analyse Chemischer Reaktionen
Bupropion-d9 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Metallkatalysatoren katalysiert werden und beinhaltet die Addition von Sauerstoff an das Molekül.
Reduktion: Dies beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff an das Molekül.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe im Molekül durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen polymergebundenes Pyridiniumtribromid für die Bromierung und etherisches Chlorwasserstoff für die Salzbildung . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Bupropion-d9 (Hydrochlorid) ähnelt anderen deuterierten Verbindungen, die in der analytischen Chemie als interne Standards verwendet werden. Einige ähnliche Verbindungen sind:
Bupropionhydrochlorid: Die nicht-deuterierte Form von Bupropion, die als Antidepressivum und zur Raucherentwöhnung eingesetzt wird.
Deuterierte Antidepressiva: Andere deuterierte Antidepressiva, die in der Massenspektrometrie als interne Standards verwendet werden.
Die Einzigartigkeit von Bupropion-d9 (Hydrochlorid) liegt in seiner spezifischen Verwendung als interner Standard für die Quantifizierung von Bupropion, was genauere und zuverlässigere analytische Ergebnisse liefert .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-WWMMTMLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661833 | |
| Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189725-26-5 | |
| Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


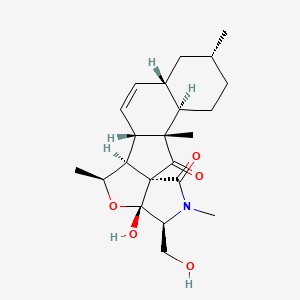
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)
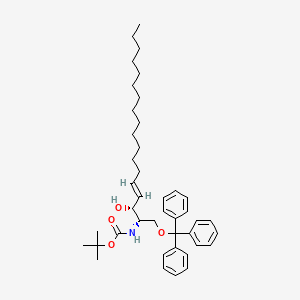
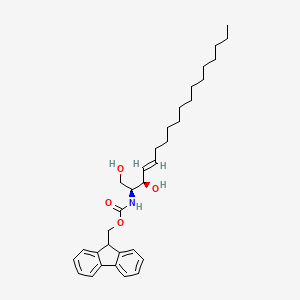
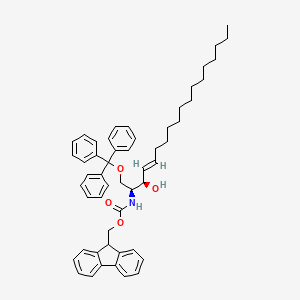
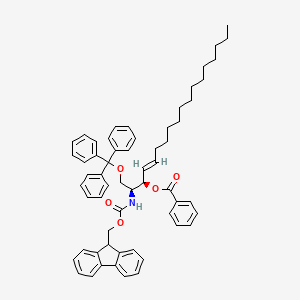


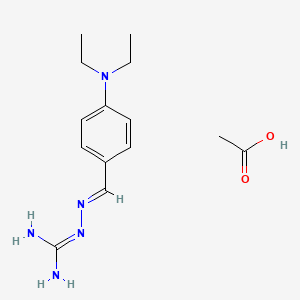
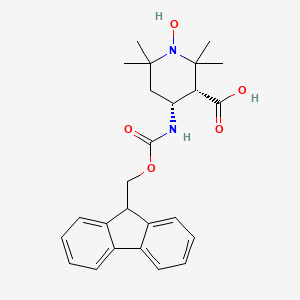
![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
